

An In-depth Technical Guide to the Spectral Data of 4-Chlorophenol

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Compound of Interest

Compound Name: 4-Chlorophenol

Cat. No.: B041353

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-chlorophenol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **4-chlorophenol**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Solvent	Spectrometer Frequency
7.19	Doublet (d)	2H	Ar-H (ortho to -OH)	CDCl ₃	400 MHz
6.77	Doublet (d)	2H	Ar-H (meta to -OH)	CDCl ₃	400 MHz
4.87	Singlet (s, broad)	1H	-OH	CDCl ₃	400 MHz
7.271	Multiplet	2H	Ar-H	D ₂ O	500 MHz
6.857	Multiplet	2H	Ar-H	D ₂ O	500 MHz

Table 2: ¹³C NMR Spectral Data^[1]

Chemical Shift (δ , ppm)	Assignment	Solvent	Spectrometer Frequency
154.2	C-OH	CDCl ₃	100 MHz
129.4	C-H (meta to -OH)	CDCl ₃	100 MHz
125.5	C-Cl	CDCl ₃	100 MHz
116.6	C-H (ortho to -OH)	CDCl ₃	100 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Broad	O-H stretch
~1590, ~1490	Strong	C=C aromatic ring stretch
~1230	Strong	C-O stretch
~825	Strong	C-H out-of-plane bend (para-substituted)
~1090	Strong	C-Cl stretch

Table 4: Mass Spectrometry (MS) Data[2]

m/z	Relative Intensity (%)	Assignment
128	100	[M] ⁺ (Molecular ion with ³⁵ Cl)
130	~32	[M+2] ⁺ (Isotope peak with ³⁷ Cl)
93	~30	[M-Cl] ⁺
65	~65	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

2.1 NMR Spectroscopy

2.1.1 Sample Preparation

- Weigh approximately 10-20 mg of **4-chlorophenol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2.1.2 Data Acquisition (^1H and ^{13}C NMR)[3][4]

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. For ^1H NMR, this is typically done by observing the TMS signal.
- Set the appropriate acquisition parameters, including the number of scans (e.g., 8-16 for ^1H , 1024 or more for ^{13}C), relaxation delay (e.g., 1-5 seconds), and spectral width.
- Acquire the Free Induction Decay (FID).
- Process the FID by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

2.2 Infrared (IR) Spectroscopy[5]

2.2.1 Sample Preparation (Neat Liquid/Solid Film)

- If **4-chlorophenol** is a solid, a few milligrams can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gentle pressure is applied to create a thin film.
- If it is a liquid, a drop can be placed on one salt plate, and the second plate is placed on top to create a thin liquid film.

2.2.2 Data Acquisition

- Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (Electron Ionization - EI)[6]

2.3.1 Sample Introduction

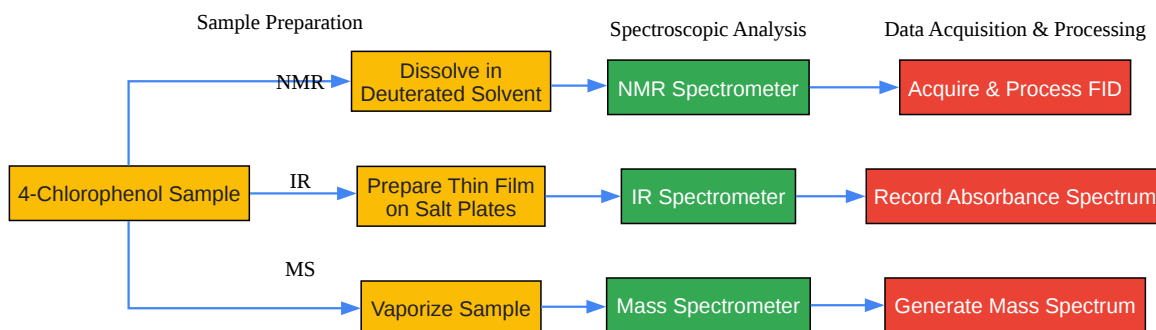
- A small amount of the **4-chlorophenol** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile samples.

2.3.2 Ionization and Analysis

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

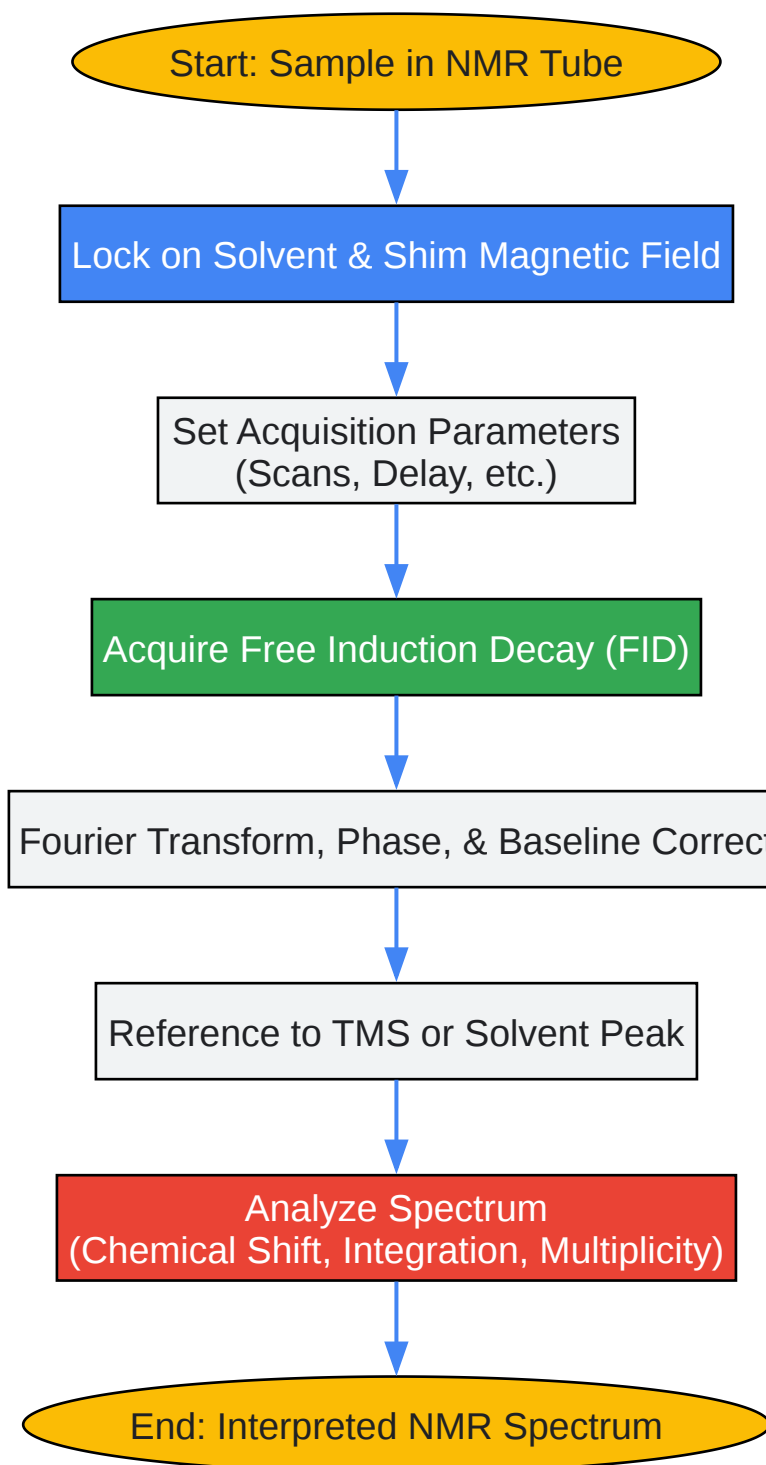
Mandatory Visualizations

The following diagrams illustrate the workflows for the described spectroscopic analyses.



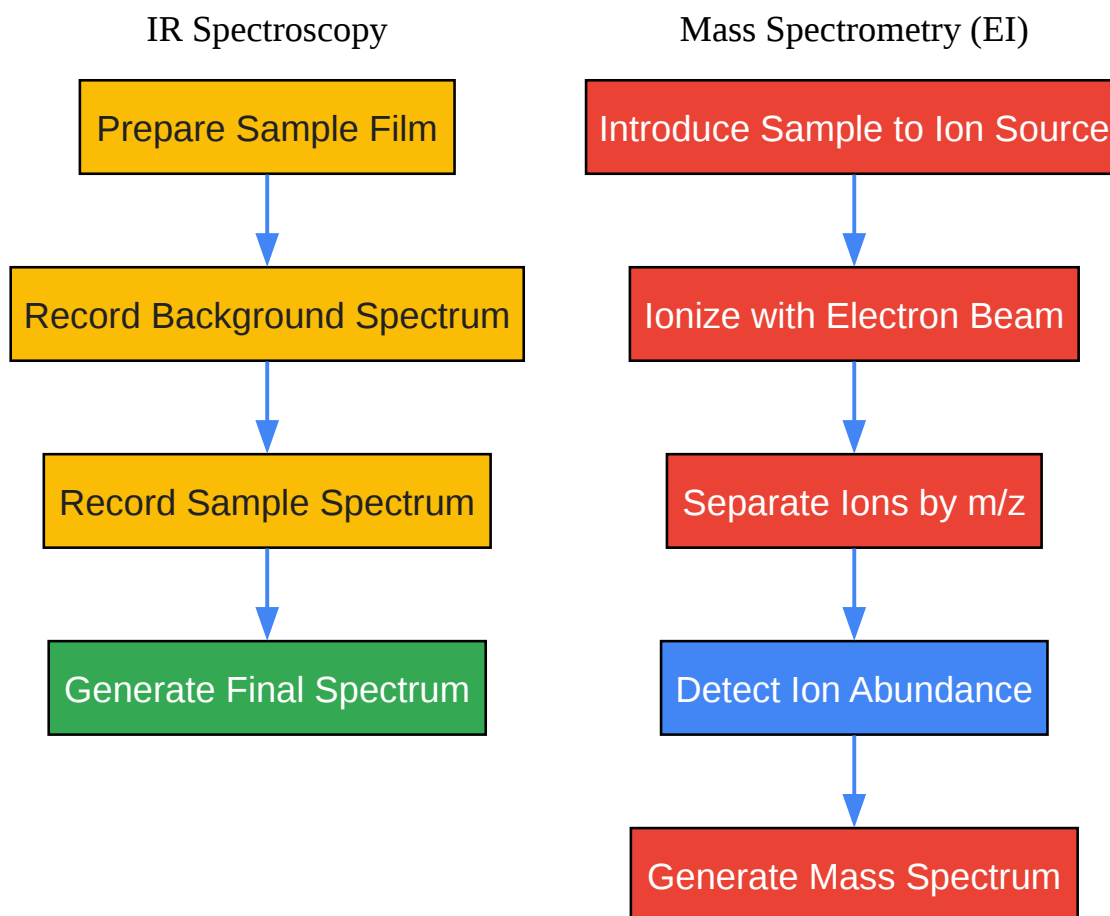
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Caption: General experimental workflow for spectroscopic analysis of **4-chlorophenol**.



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Caption: Detailed workflow for NMR data acquisition and processing.



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Caption: Workflows for IR and Mass Spectrometry analysis.

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